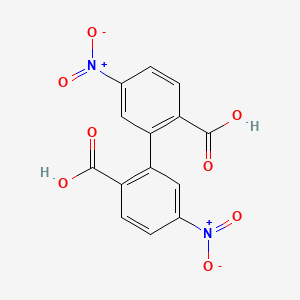

5,5'-Dinitrodiphenic acid

CAS No.: 92159-34-7

Cat. No.: VC19244087

Molecular Formula: C14H8N2O8

Molecular Weight: 332.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92159-34-7 |

|---|---|

| Molecular Formula | C14H8N2O8 |

| Molecular Weight | 332.22 g/mol |

| IUPAC Name | 2-(2-carboxy-5-nitrophenyl)-4-nitrobenzoic acid |

| Standard InChI | InChI=1S/C14H8N2O8/c17-13(18)9-3-1-7(15(21)22)5-11(9)12-6-8(16(23)24)2-4-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20) |

| Standard InChI Key | FLZMKJSAEULZSP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

6,6'-Dinitrodiphenic acid (C₁₄H₈N₂O₈) adopts a planar biphenyl core with carboxyl groups at the 2,2' positions and nitro substituents at the 6,6' positions (Figure 1). The molecule’s rigidity arises from intramolecular hydrogen bonding between the carboxylic acid groups and steric interactions between the nitro groups, which restrict rotation around the central C–C biphenyl bond . X-ray crystallographic studies confirm a dihedral angle of approximately 45° between the two benzene rings, a conformation stabilized by π-π stacking and dipole-dipole interactions .

Table 1: Key Structural Parameters of 6,6'-Dinitrodiphenic Acid

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₈N₂O₈ |

| Molecular Weight | 332.22 g/mol |

| Nitro Group Positions | 6,6' |

| Carboxyl Group Positions | 2,2' |

| Dihedral Angle (Biphenyl) | 45° |

Spectroscopic Properties

The compound’s infrared (IR) spectrum exhibits characteristic absorptions at 1705 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (asymmetric NO₂ stretch), and 1345 cm⁻¹ (symmetric NO₂ stretch). Nuclear magnetic resonance (NMR) data reveal distinct proton environments: the aromatic protons adjacent to nitro groups resonate as doublets at δ 8.35 ppm (¹H NMR, DMSO-d₆), while the carboxylic acid protons appear as broad singlets at δ 13.2 ppm .

Synthesis and Resolution

Direct Nitration of Diphenic Acid

The most common synthetic route involves nitrating diphenic acid (2,2'-biphenyldicarboxylic acid) with fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C. This electrophilic aromatic substitution reaction selectively introduces nitro groups at the 6,6' positions due to the directing effects of the electron-withdrawing carboxyl groups :

The crude product is purified via recrystallization from acetic acid, yielding pale yellow crystals with a melting point of 218–220°C .

Resolution of Enantiomers

6,6'-Dinitrodiphenic acid exists as a racemic mixture due to its non-superimposable mirror-image conformers. Resolution into enantiomers is achieved using chiral amines such as brucine or cinchonidine. For example, treatment with (+)-α-methylbenzylamine forms diastereomeric salts, which are separated by fractional crystallization . The resolved (R)- and (S)-enantiomers exhibit specific rotations of [α]ᴅ²⁵ = ±112° (c = 1, ethanol) .

Applications in Asymmetric Synthesis

Chiral Auxiliary in Colchicine Derivatives

Jack’s seminal 1951 work demonstrated the utility of 6,6'-dinitrodiphenic acid in resolving intermediates during the synthesis of colchinol methyl ether, a key precursor to the microtubule-targeting drug colchicine . The laevorotatory form of 2-amino-9,12,13,14-tetramethoxydibenzocycloheptadiene, resolved using (+)-6,6'-dinitrodiphenic acid, was critical for establishing the absolute configuration of colchicine derivatives .

Catalytic Atroposelective Reactions

Recent advances employ 6,6'-dinitrodiphenic acid as a chiral ligand in rhodium-catalyzed dynamic kinetic resolutions (DKRs). For instance, Lu and Houk (2021) utilized its enantiopure form to synthesize N1-axially chiral pyrroles with >99.5% enantiomeric excess (ee) via Morita-Baylis-Hillman reactions . The nitro groups enhance metal coordination, while the carboxyl groups stabilize transition states through hydrogen bonding .

Physicochemical Properties

Solubility and Stability

The compound displays limited solubility in polar aprotic solvents (e.g., 2.1 g/L in dimethylformamide at 25°C) but dissolves readily in alkaline aqueous solutions (pH > 10) due to deprotonation of the carboxyl groups. Thermal gravimetric analysis (TGA) indicates decomposition onset at 250°C, with complete degradation by 400°C .

Table 2: Physicochemical Data for 6,6'-Dinitrodiphenic Acid

| Property | Value |

|---|---|

| Melting Point | 218–220°C |

| Solubility in DMF | 2.1 g/L (25°C) |

| pKa (Carboxyl Groups) | 1.8, 3.2 |

| Decomposition Onset | 250°C |

Reactivity

The nitro groups undergo reduction to amines using hydrogen gas over palladium on carbon (Pd/C), yielding 6,6'-diaminodiphenic acid—a precursor for polyamides and coordination polymers. Conversely, the carboxyl groups participate in esterification and amidation reactions; for example, treatment with thionyl chloride (SOCl₂) converts them to acid chlorides for subsequent nucleophilic acyl substitutions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume